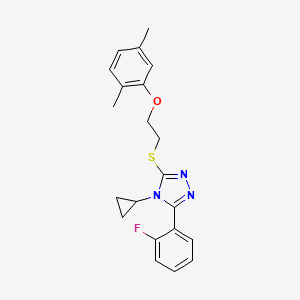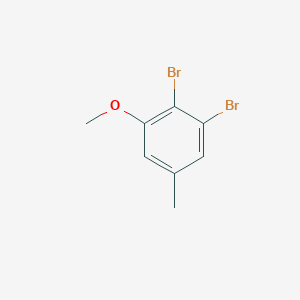
2,3-Dibromo-5-methylanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-5-methylanisole: is an organic compound that belongs to the class of brominated anisoles It is characterized by the presence of two bromine atoms and a methoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-methylanisole typically involves the bromination of 5-methylanisole. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product.
化学反应分析
Types of Reactions: 2,3-Dibromo-5-methylanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated product.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution: Formation of various substituted anisoles.
Oxidation: Formation of 2,3-dibromo-5-methylbenzaldehyde or 2,3-dibromo-5-methylbenzoic acid.
Reduction: Formation of 5-methylanisole.
科学研究应用
2,3-Dibromo-5-methylanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dibromo-5-methylanisole involves its interaction with various molecular targets The bromine atoms and methoxy group play a crucial role in its reactivity and interactions
相似化合物的比较
2,3-Dibromoanisole: Similar structure but lacks the methyl group.
2,3-Dibromo-4-methylanisole: Similar structure with a different position of the methyl group.
2,4-Dibromo-5-methylanisole: Similar structure with different positions of the bromine atoms.
Uniqueness: 2,3-Dibromo-5-methylanisole is unique due to the specific positions of the bromine atoms and the methoxy group, which influence its chemical reactivity and potential applications. The presence of the methyl group at the 5-position further distinguishes it from other brominated anisoles.
属性
分子式 |
C8H8Br2O |
|---|---|
分子量 |
279.96 g/mol |
IUPAC 名称 |
1,2-dibromo-3-methoxy-5-methylbenzene |
InChI |
InChI=1S/C8H8Br2O/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3 |
InChI 键 |
LCEMSDUPUAMSDJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Br)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


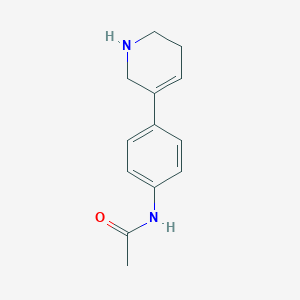
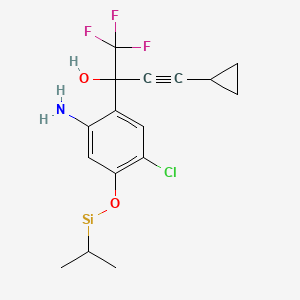
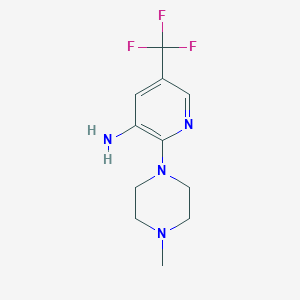
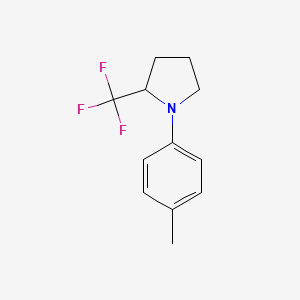
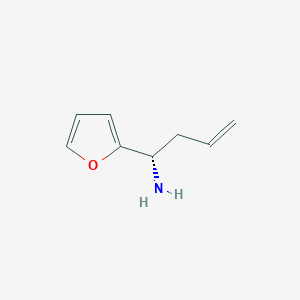
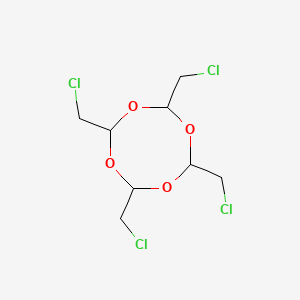
![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
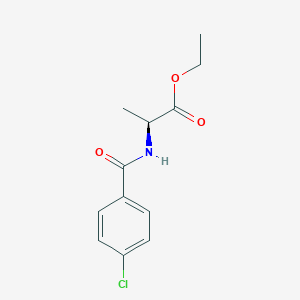
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
![2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B12849773.png)
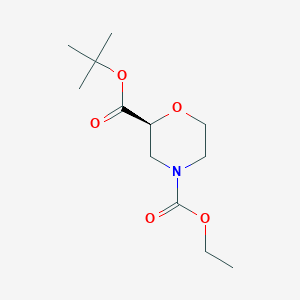

![(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12849789.png)
